7-(Trifluoromethoxy)chroman-4-amine
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Overview
Description
7-(Trifluoromethoxy)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO2. It belongs to the class of chroman derivatives, which are known for their diverse biological and pharmacological activities. The presence of the trifluoromethoxy group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)chroman-4-amine typically involves the introduction of the trifluoromethoxy group into the chroman-4-amine scaffold. One common method includes the reaction of chroman-4-one with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-(Trifluoromethoxy)chroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and research context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar biological activities.
Thiochroman-4-one: Another similar compound with a sulfur atom in place of the oxygen atom in chroman-4-one, exhibiting comparable bioactivity.
Uniqueness
7-(Trifluoromethoxy)chroman-4-amine is unique due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity compared to other chroman derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10F3NO2 |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 |
InChI Key |
SEOUBRKETCCMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
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